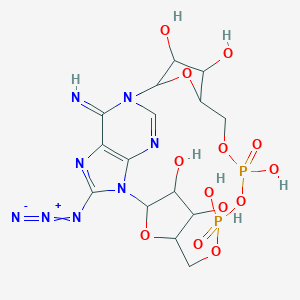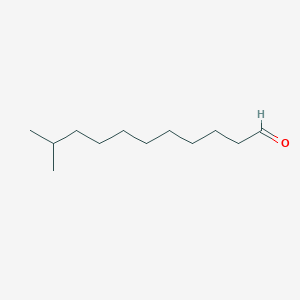
8-Azido-cyclic Adenosine Diphosphate-ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-cyclic Adenosine Diphosphate-ribose (8N3-cADPR) is a naturally-occurring metabolite of NAD+ . It is as effective as inositol trisphosphate in mobilizing intracellular Ca2+ . It is an antagonist of cADPR since it does not induce Ca2+ release from egg microsomes but inhibits the ability of cADPR to do so .
Synthesis Analysis
8-Azido-cyclic Adenosine Diphosphate-ribose is synthesized by ADP-ribosyl cyclases from nicotinamide adenine dinucleotide . The main ADP-ribosyl cyclase in mammals is CD38 . A series of analogs modified at the 8-position of the adenine group were synthesized for the investigation of the relationship between the structure .Molecular Structure Analysis
The molecular structure of 8-Azido-cyclic Adenosine Diphosphate-ribose is characterized by important NMR peaks and their correlated positions in the chemical structure .Chemical Reactions Analysis
Cyclic ADP ribose isomers are signaling molecules produced by bacterial and plant Toll/interleukin-1 receptor (TIR) domains via nicotinamide adenine dinucleotide (oxidized form) (NAD+) hydrolysis . Upon phage infection, ThsB (a TIR-domain protein) cleaves NAD+ and produces a cADPR isomer, which activates ThsA-mediated killing of the infected cell, thus protecting the bacterial population .Physical And Chemical Properties Analysis
8-Azido-cyclic Adenosine Diphosphate-ribose has a molecular weight of 582.31 g/mol . It is a lyophilized powder with an assay of ≥95% (HPLC) and is stored at a temperature of −20°C .Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling
8N3-cADPR serves as a photoaffinity label in biological studies. This application is crucial for identifying and characterizing cADPR-binding proteins within cell homogenates . By incorporating an azido group, the compound can be activated by UV light to form a covalent bond with nearby molecules, allowing researchers to map interaction sites.
Calcium Signaling Studies
The compound is used to study calcium signaling pathways. 8N3-cADPR acts as an antagonist of cADPR-induced calcium release, providing insights into the regulation of intracellular calcium levels . This is particularly important in understanding the role of calcium as a second messenger in various cellular processes.
Synthesis of Antagonists
Researchers utilize 8N3-cADPR to synthesize antagonists of cyclic ADP-ribose. These antagonists help dissect the physiological roles of cADPR by blocking its function, which is pivotal in exploring its therapeutic potential in diseases related to calcium dysregulation .
Characterization of cADPR Receptors
8N3-cADPR aids in the characterization of cADPR receptors. By binding to these receptors, it helps in elucidating their structure and function, which is essential for the development of drugs targeting these receptors .
Development of Caged Compounds
This compound is also instrumental in the development of caged cyclic ADP-ribose. Caged compounds are inactive precursors that can be activated by light, allowing precise spatial and temporal control over bioactive molecule release .
Antagonistic Studies in Immune Cells
8N3-cADPR has been used in seminal studies to understand the role of cADPR in T cells. It helps in investigating the impact of cADPR on immune cell function, which has implications for immune response modulation and autoimmune disease treatment .
Wirkmechanismus
Target of Action
The primary target of 8-Azido-cyclic adenosine diphosphate ribose (8N3-cADPR) is the cyclic ADP-ribose (cADPR) binding sites in sea urchin egg homogenates . cADPR is a naturally-occurring metabolite of NAD+ that is as effective as inositol trisphosphate in mobilizing intracellular Ca2+ .
Mode of Action
8N3-cADPR acts as an antagonist of cADPR . The presence of a hydrophobic group in position 8 enhances the antagonist activity of the analogue .
Biochemical Pathways
8N3-cADPR affects the biochemical pathways involving cADPR. cADPR is a key player in the mobilization of intracellular Ca2+, which is a critical process in various cellular functions .
Pharmacokinetics
As a lyophilized powder , it can be assumed that its bioavailability would depend on the method of administration.
Result of Action
The result of 8N3-cADPR’s action is the inhibition of Ca2+ release from egg microsomes . This suggests that it could potentially regulate processes dependent on intracellular Ca2+ mobilization.
Zukünftige Richtungen
Future research could focus on the role and mechanism of the CD38/Cyclic adenosine diphosphate ribose (cADPR)/Ca2+ signaling pathway in various cellular processes . Additionally, the trend of improved inhibition upon 8-H → 8-Br → 8-NH2 substitution mimics that which was observed for the cIDPR series .
Eigenschaften
IUPAC Name |
18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUHBAMNOPLCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azido-cyclic adenosine diphosphate ribose | |
CAS RN |
150424-94-5 |
Source


|
| Record name | 8-Azido-cyclic adenosine diphosphate ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)

